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Compound of Interest

Compound Name: 2,5-Diamino-4-picoline

CAS No.: 6909-93-9

Cat. No.: B1301970

Get Quote

CAS: 6909-93-9 | Formula: C₆H₉N₃ | MW: 123.16 g/mol [1]

Executive Summary
2,5-Diamino-4-picoline (2,5-DAP) is a critical pyridine derivative utilized primarily as a

precursor in oxidative hair dye formulations and as an intermediate in the synthesis of

pharmaceutical agents (e.g., iNOS inhibitors).[1] Its structural integrity relies on the precise

arrangement of two electron-donating amine groups and a methyl substituent on the pyridine

ring.

This guide provides a definitive reference for the spectral identification (NMR, IR, MS) of 2,5-

DAP. It addresses the analytical challenges posed by its high polarity and oxidation sensitivity,

offering robust protocols for quality control and structural validation.

Structural Context & Synthesis Logic
Understanding the synthesis is prerequisite to interpreting the spectral data, particularly for

impurity profiling. 2,5-DAP is typically synthesized via the nitration-reduction pathway starting

from 2-amino-4-methylpyridine.[1]
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Step 1 (Nitration): 2-Amino-4-methylpyridine

2-Amino-4-methyl-5-nitropyridine.[1]

Step 2 (Reduction): Catalytic hydrogenation (Pd/C) or chemical reduction (Fe/HCl) yields the

target 2,5-DAP.[1]

Analytical Implication: Common impurities include unreduced nitro-intermediates (detectable by

NO₂ stretches in IR) and oxidation byproducts (azo-dimers) formed during storage.[1]

Diagram 1: Synthesis & Fragmentation Logic
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Caption: Synthesis pathway from 2-amino-4-methylpyridine and subsequent MS

fragmentation/degradation logic.

Spectral Data Analysis
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum of 2,5-DAP is characterized by the shielding effects of the two amino

groups. The pyridine ring protons (H3 and H6) appear as singlets due to the substitution

pattern preventing vicinal coupling.
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Solvent Selection: DMSO-d₆ is the preferred solvent due to the compound's polarity and ability

to solubilize the free base and salts. CDCl₃ may require basification or derivatization.

Table 1: ¹H NMR Assignment (400 MHz, DMSO-d₆)
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Note: Chemical shifts for amine protons are concentration and temperature dependent.

¹³C NMR Parameters
Methyl Carbon: ~18-20 ppm.[1]

Ring Carbons: Distinct signals at ~108 ppm (C3), ~125 ppm (C5), ~135 ppm (C6), ~145 ppm

(C4), ~155 ppm (C2).

Infrared Spectroscopy (FT-IR)
The IR spectrum validates the functional groups, specifically distinguishing the primary amines

and the pyridine ring.

Table 2: Key IR Absorptions (KBr Pellet)
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Mass Spectrometry (MS)
MS analysis is crucial for confirming molecular weight and purity.

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (ESI+) is recommended for

the free base.

Molecular Ion: [M+H]⁺ = 124.09 m/z (Calculated for C₆H₁₀N₃⁺).

Fragmentation Pattern (EI/MS):

m/z 123 (M⁺): Parent ion.

m/z 106 (M - 17): Loss of ammonia (NH₃), common in amino-pyridines.[1]

m/z 96 (M - 27): Loss of HCN (ring fragmentation).

m/z 80: Further ring degradation.

Experimental Protocols
Protocol A: Sample Preparation for NMR
Objective: Obtain a high-resolution spectrum without exchange broadening.[1]

Massing: Weigh 10-15 mg of 2,5-DAP into a clean vial.
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Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

Why DMSO? It prevents aggregation and slows proton exchange compared to MeOD,

allowing observation of amine protons.

Filtration: If the solution is cloudy (indicating sulfate salts or impurities), filter through a 0.45

µm PTFE syringe filter directly into the NMR tube.

Acquisition: Run 16-32 scans with a 1-second relaxation delay.

Protocol B: Purity Analysis via HPLC-MS
Objective: Quantify purity and identify synthesis byproducts.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase:

A: Water + 0.1% Formic Acid (buffer for ionization).

B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 280 nm; MS (ESI+).

Diagram 2: Analytical Workflow
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Caption: Standardized workflow for the spectral validation of 2,5-Diamino-4-picoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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